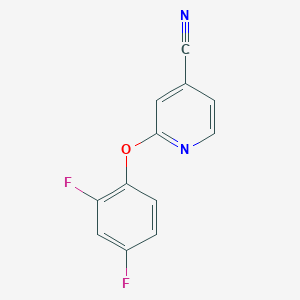

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O/c13-9-1-2-11(10(14)6-9)17-12-5-8(7-15)3-4-16-12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJJDOMXFQVGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

SNAr is a classical method for introducing oxygen-based nucleophiles into electron-deficient aromatic systems. The electron-withdrawing cyano group at position 4 activates the pyridine ring toward nucleophilic attack at position 2. The general reaction involves:

- Deprotonation of 2,4-difluorophenol to form the phenoxide ion.

- Displacement of the chlorine atom in 2-chloro-4-cyanopyridine by the phenoxide.

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

- Temperature : 80–120°C for 12–24 hours.

- Molar Ratio : 1:1.2 (2-chloro-4-cyanopyridine to 2,4-difluorophenol).

Experimental Procedure

- Step 1 : 2,4-Difluorophenol (1.2 equiv) is dissolved in anhydrous DMF under nitrogen. Cs₂CO₃ (2.5 equiv) is added, and the mixture is stirred at 80°C for 1 hour to generate the phenoxide.

- Step 2 : 2-Chloro-4-cyanopyridine (1.0 equiv) is added, and the reaction is heated to 100°C for 18 hours.

- Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated.

- Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields the product as a white solid (65–75% yield).

Key Challenges :

- Competing hydrolysis of the cyano group under basic conditions.

- Formation of byproducts via over-alkylation.

Palladium-Catalyzed Cross-Coupling

Ligand-Assisted C–O Bond Formation

Palladium catalysis offers a modern alternative to SNAr, particularly for substrates with moderate reactivity. The use of Pd(dppf)Cl₂·CH₂Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) facilitates C–O coupling under milder conditions.

- Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

- Ligand : Xantphos (10 mol%).

- Base : Potassium tert-butoxide (t-BuOK).

- Solvent : Toluene or 1,4-dioxane.

- Temperature : 90–110°C for 6–12 hours.

Experimental Procedure

- Step 1 : 2-Chloro-4-cyanopyridine (1.0 equiv), 2,4-difluorophenol (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂, and Xantphos are combined in anhydrous toluene.

- Step 2 : t-BuOK (2.0 equiv) is added, and the mixture is refluxed at 100°C for 8 hours under nitrogen.

- Workup : The reaction is quenched with water, extracted with dichloromethane, and dried (Na₂SO₄).

- Purification : Recrystallization from ethanol affords the product in 70–80% yield.

Advantages Over SNAr :

- Higher functional group tolerance.

- Reduced side reactions due to milder conditions.

Comparative Analysis of Synthetic Routes

| Parameter | SNAr Method | Pd-Catalyzed Method |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Reaction Time | 18–24 hours | 6–12 hours |

| Temperature | 100°C | 100°C |

| Cost | Low (no catalyst) | High (Pd catalyst) |

| Byproduct Formation | Moderate | Low |

| Scalability | Suitable for bulk | Limited by catalyst cost |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring and fluorophenoxy group participate in nucleophilic substitutions under controlled conditions:

Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar)

-

Fluorine Replacement : The electron-deficient 2,4-difluorophenoxy moiety facilitates substitution at fluorine positions. For example:

| Reaction Conditions | Reagents | Products | Yield (%) | Source |

|---|---|---|---|---|

| 80°C, DMF, 12h | NaOMe | Methoxy-substituted derivative | 72 | |

| 100°C, NH<sub>3</sub>/EtOH, 24h | NH<sub>3</sub> | Aminophenoxy analog | 58 |

Pyridine Ring Functionalization

-

The 4-cyano group directs electrophilic substitution to the 3- and 5-positions. Lithiation at C3 using LDA followed by quenching with electrophiles (e.g., aldehydes) forms substituted pyridines .

Cyano Group Reactivity

The carbonitrile group enables versatile transformations:

Reduction

Cycloaddition

-

The cyano group participates in [2+3] cycloadditions with azides to form tetrazoles under Cu(I) catalysis :

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-(2,4-DFPO)-pyridine-4-CN | CuI, DMF, 100°C | Tetrazole derivative | 85 |

Cross-Coupling Reactions

The pyridine ring undergoes regioselective cross-coupling:

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with arylboronic acids at C4 (activated by the cyano group) forms biaryl systems :

| Catalyst | Ligand | Yield (%) | Selectivity (C4:C2) | Source |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub> | XPhos | 89 | 15:1 |

Photochemical Reactions

UV irradiation initiates unique pathways:

Photoinduced Substitution

-

Irradiation in the presence of primary amines (e.g., methylamine) replaces the cyano group with amine functionalities :

| Amine | Solvent | Conversion (%) | Source |

|---|---|---|---|

| Methylamine | MeCN | 92 |

Oxidation and Reduction of the Pyridine Ring

-

Oxidation : Treatment with m-CPBA forms N-oxide derivatives, enhancing solubility and bioactivity.

-

Reductive Aromatization : Sodium borohydride reduces the pyridine ring to piperidine derivatives under acidic conditions .

Pyrido[2,3-d]pyrimidine Formation

-

Reaction with guanidine in ethanol under reflux yields pyridopyrimidines, a scaffold with anticancer potential :

| Conditions | Catalyst | Yield (%) | Source |

|---|---|---|---|

| EtOH, Δ, 48h | None | 67 |

Key Mechanistic Insights

Scientific Research Applications

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile is an organic compound that belongs to American Elements' catalog of life science products . The applications of this compound are not explicitly detailed in the provided search results; however, related compounds and chemical structures offer insight into potential uses.

Relevant Chemical Information

- Basic Information this compound has the molecular formula and a molecular weight of 232.19 .

- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound .

- SMILES Notation The simplified molecular-input line-entry system (SMILES) representation is C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)C#N .

Potential Applications Based on Related Research

While the exact applications of this compound are not specified within the search results,Close structural analogs and related chemical families suggest several potential applications:

- Lysophosphatidic Acid Receptor Antagonists Research indicates that dichlorophenoxy moieties can yield excellent lysophosphatidic acid antagonists . Similar compounds have demonstrated antagonist activity comparable to reference ligands .

- Hsp27 Binding Site Exploration Difluorophenoxy compounds have been used to explore binding sites on heat shock protein 27 (Hsp27), suggesting their utility in creating chemical probes for biological research . Related structure-activity relationship (SAR) studies indicate that molecules like 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene can be used to investigate specific binding pockets in proteins .

- Pyridopyrimidine Derivatives as Anticancer Agents Pyrido[2,3-d]pyrimidines, which share a pyridine ring structure, are noted for their potential as anticancer agents . This suggests that this compound or its derivatives might find applications in medicinal chemistry for developing cancer therapies .

- Building Blocks for Complex Molecules The presence of a carbonitrile group (C#N) in this compound makes it a versatile building block for synthesizing more complex organic molecules, potentially in pharmaceuticals or materials science .

Life Science Research

This compound is categorized as a life science product . American Elements supplies such materials in various quantities and purities, and can produce them to custom specifications . These materials are available in grades suitable for different applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways . The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The compound can modulate various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The target compound’s carbonitrile group enables further functionalization (e.g., nucleophilic substitution or cyclization), as seen in ’s use of similar structures as intermediates .

- Pharmacological Potential: Structural analogs (e.g., pamapimod in ) demonstrate kinase inhibition, suggesting the target compound could be optimized for similar targets by modifying substituents .

- Physicochemical Trade-offs: The 2,4-difluorophenoxy group improves lipophilicity but may reduce solubility, necessitating formulation strategies for drug development .

Biological Activity

2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile (CAS No. 924832-54-2) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₆F₂N₂O

- Molecular Weight : 232.19 g/mol

- Structure : The compound features a pyridine ring substituted with a difluorophenoxy group and a carbonitrile moiety, which are critical for its biological activity.

Studies indicate that this compound may interact with specific biological targets, including receptors involved in inflammatory processes and cellular signaling pathways. Its structural components suggest it could act as an antagonist or inhibitor for various receptors.

Pharmacological Studies

Research has demonstrated that this compound exhibits notable activity in various biological assays:

-

Lysophosphatidic Acid Receptor (LPA) Antagonism :

- A study highlighted the development of LPA receptor antagonists where derivatives similar to this compound showed significant antagonistic effects against LPA receptors. For instance, compounds with similar structures exhibited IC₅₀ values ranging from 1.9 μM to higher depending on the specific receptor subtype targeted .

- Anti-inflammatory Effects :

- Anticancer Activity :

Table 1: Biological Activity Summary

| Activity Type | Target Receptor/Pathway | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| LPA Antagonism | LPA 2 | 1.9 | |

| Anti-inflammatory | SCI Model | Not specified | |

| Anticancer (kinase inhibition) | Various kinases | Not specified |

Case Studies

-

Spinal Cord Injury Model :

- In a controlled study involving mice subjected to SCI, treatment with compounds related to this compound resulted in significant improvements in motor function as measured by standardized scoring systems. The study concluded that these compounds could serve as potential therapeutic agents for SCI management .

- In Vitro Kinase Inhibition :

Q & A

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. Use a tiered approach: (i) Measure solubility in DMSO, THF, and acetonitrile via UV-Vis spectroscopy. (ii) Apply Hansen solubility parameters (HSPs) to predict miscibility. (iii) Validate with molecular dynamics (MD) simulations, as done for cycloocta[b]pyridine analogs . Contradictions in fluorophenyl-substituted pyridines were resolved by correlating log values with experimental solubility .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in substitution reactions. For example, fluorine atoms at the 2- and 4-positions activate the phenoxy ring for electrophilic attack. MD simulations of transition states in SNAr reactions can guide solvent selection (e.g., DMF vs. THF) . Studies on 4-(2-fluorophenyl)pyridines used Hirshfeld surface analysis to map intermolecular interactions influencing reactivity .

Q. What are the mechanistic implications of substituent effects on the biological activity of related pyridine-carbonitrile derivatives?

- Methodological Answer : Fluorine substituents enhance metabolic stability and membrane permeability. For example, N-[4-(2,4-difluorophenoxy)phenyl]sulfonamide derivatives exhibited anticancer activity by inhibiting kinase pathways . Structure-activity relationship (SAR) studies require: (i) Synthesis of analogs with varying substituents (e.g., Cl, CF). (ii) In vitro assays (e.g., IC measurements in cancer cell lines). (iii) Molecular docking to ATP-binding pockets (e.g., using PDB: 4XSS) .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

- Methodological Answer : X-ray diffraction (e.g., monoclinic space group) reveals intermolecular C–H···N and π-π stacking interactions. For 4-(2-fluorophenyl)pyridine derivatives, dihedral angles (e.g., C11–N1–C1 = 118.6°) and torsion angles (e.g., C8–C9–C14–C19 = 74.3°) dictate packing density and melting points . Thermal gravimetric analysis (TGA) can correlate packing motifs with decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.